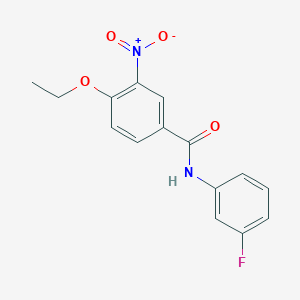![molecular formula C15H19ClN2O2 B5862065 N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5862065.png)
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, also known as CX5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. CX5461 has gained significant attention in recent years due to its potential as a cancer therapeutic agent.
Wirkmechanismus
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide selectively inhibits Pol I transcription by binding to the DNA promoter region of the Pol I gene. This binding prevents the recruitment of essential transcription factors and RNA polymerase to the promoter, leading to a decrease in rRNA synthesis. The inhibition of Pol I transcription by N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide are mainly related to its inhibition of Pol I transcription. In cancer cells, N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to decrease rRNA synthesis, induce DNA damage, and activate the p53 pathway. These effects lead to cell cycle arrest and apoptosis, ultimately resulting in cell death. In normal cells, N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has minimal effects on Pol I transcription and cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide in lab experiments is its selectivity for Pol I transcription. This selectivity allows researchers to study the specific role of Pol I transcription in cancer cells without affecting other cellular processes. However, N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has some limitations in lab experiments. The synthesis of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is a complex process that requires expertise in organic chemistry, making it difficult for some researchers to obtain. Additionally, N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has limited solubility in water, which can affect its bioavailability and efficacy in some experiments.
Zukünftige Richtungen
There are several future directions for N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide research. One potential direction is the development of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide as a cancer therapeutic agent. Preclinical studies have shown promising results, and clinical trials are currently underway to evaluate the safety and efficacy of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide in cancer patients. Another direction is the investigation of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide's effects on other cellular processes. Recent studies have suggested that N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide may have additional effects on DNA repair and the immune system, which could have implications for cancer therapy and other diseases. Overall, N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is a promising small molecule inhibitor with significant potential for scientific research and therapeutic development.
Synthesemethoden
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is synthesized through a series of chemical reactions. The starting material is 4-chloroaniline, which is reacted with ethyl acetoacetate to form an intermediate product. This intermediate is then reacted with cyclohexanecarboxylic acid to yield N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide. The synthesis of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is mainly used in scientific research to study the role of Pol I transcription in cancer cells. Pol I transcription is responsible for the production of ribosomal RNA (rRNA), which is essential for protein synthesis and cell growth. N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide selectively inhibits Pol I transcription, leading to a decrease in rRNA synthesis and cell death. N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has shown promise in preclinical studies as a potential therapeutic agent for various types of cancer, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-[2-(4-chloroanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETSDJNFIAUZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5861987.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5861988.png)


![N'-[(3-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5862000.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5862008.png)

![methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5862010.png)


![3-[1-[4-(dimethylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5862040.png)


